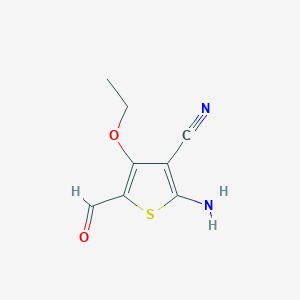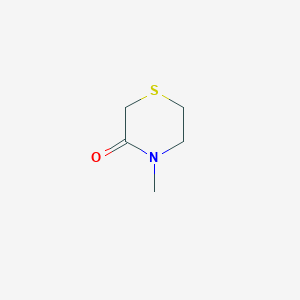
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is an organic compound with a complex structure that includes a nitrile group, an epoxide ring, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the formation of the epoxide ring through an epoxidation reaction, followed by the introduction of the nitrile group via a nucleophilic substitution reaction. The methoxy group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can open the epoxide ring under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alcohols or amines depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their function. The nitrile group can also participate in interactions with metal ions or other electrophilic species, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-butanol: A secondary alcohol with a similar methyl and methoxy substitution pattern.
3-Methyl-2-(methyloxy)benzonitrile: Lacks the epoxide ring but has similar functional groups.
4-Methoxy-3-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one: Contains a methoxy group and a nitrile group but has a different core structure.
Uniqueness
2-Methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile is unique due to the presence of the epoxide ring, which imparts significant reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research in various fields.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-(oxiran-2-yl)benzonitrile |
InChI |
InChI=1S/C11H11NO2/c1-7-9(10-6-14-10)4-3-8(5-12)11(7)13-2/h3-4,10H,6H2,1-2H3 |
InChI Key |
PFDGQNOQWHUIGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C#N)C2CO2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Chlorobenzo[d]thiazole-4-carbonitrile](/img/structure/B8687909.png)
![2'-Ethyl-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8687917.png)



![3-Piperidinone, 4-[(dimethylamino)methylene]-1-(triphenylmethyl)-](/img/structure/B8687943.png)

